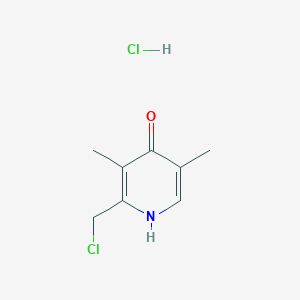
2-(chloromethyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride
Descripción general
Descripción
This usually includes the compound’s systematic name, its synonyms, and its structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis, as well as any notable reaction conditions.Molecular Structure Analysis
This typically involves the use of spectroscopic techniques (like NMR, IR, UV-Vis, etc.) to determine the compound’s structure.Chemical Reactions Analysis
This involves studying the compound’s reactivity, including what types of reactions it undergoes and what products are formed.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, stability, etc.Aplicaciones Científicas De Investigación
Dehydrogenative Coupling and Hydrogallation
- Dehydrogenative Ga-Ga Coupling : In a study by Nogai and Schmidbaur (2004), a complex of 3,5-dimethylpyridine underwent dehydrogenative Ga−Ga coupling, demonstrating its potential in forming dinuclear products with specific symmetries (Nogai & Schmidbaur, 2004).
Synthesis Improvements
- Improvement in Synthesis : Liang (2007) achieved good yield in synthesizing 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine using a selective chlorinating reagent, highlighting advancements in synthesis techniques (Liang, 2007).
- Synthesis Methodology : Dai Gui (2004) described the synthesis of the title compound from 2,3,5-trimethylpyridine, providing a detailed synthesis route and overall yield percentage (Dai Gui, 2004).
Structural and Spectroscopic Analysis
- Crystal Structures and Spectroscopic Properties : Ma et al. (2018) studied the crystal structures and spectroscopic properties of 2-(chloromethyl)-pyridine derivatives, contributing valuable data to structural chemistry (Ma et al., 2018).
Organometallic Complexes
- C,N-Chelated Rhodium(III) Complexes : Shinkawa et al. (1995) explored oxidative-addition reactions of 2-(chloromethyl)pyridines with rhodium complexes, contributing to the understanding of organometallic chemistry (Shinkawa et al., 1995).
- Copper(I) Complexes with N,N',S-donor Ligand : Gennari et al. (2007) synthesized Cu(I) complexes using 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride, demonstrating its utility in forming organometallic compounds (Gennari et al., 2007).
Catalysis and Polymerization
- Catalysts for Ethylene Oligomerization : Nyamato et al. (2014) studied metal complexes derived from 2-(chloromethyl)pyridines as catalysts in ethylene oligomerization, showcasing its application in catalysis (Nyamato et al., 2014).
Safety And Hazards
This involves detailing any known hazards associated with the compound, such as toxicity, flammability, environmental impact, etc.
Direcciones Futuras
This could involve potential applications of the compound, areas for further research, etc.
Propiedades
IUPAC Name |
2-(chloromethyl)-3,5-dimethyl-1H-pyridin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c1-5-4-10-7(3-9)6(2)8(5)11;/h4H,3H2,1-2H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIZGTNVZBMWFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C(C1=O)C)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418564.png)
![2-[(Dimethylamino)methyl]-4-fluoroaniline](/img/structure/B1418566.png)

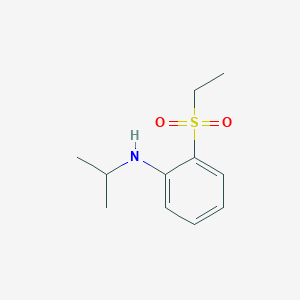
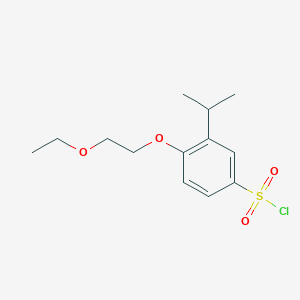

![methyl 3-[(2H-1,3-benzodioxol-5-yl)amino]butanoate](/img/structure/B1418574.png)

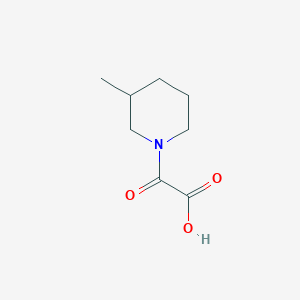
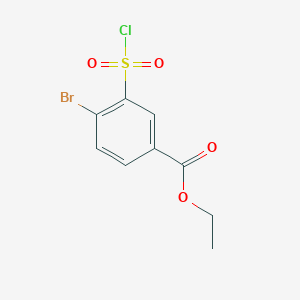

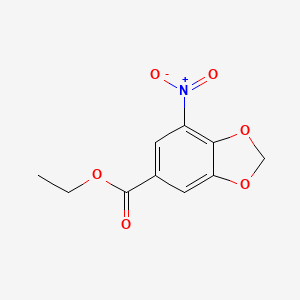

![Ethyl[(4-fluorophenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1418585.png)